molecular formula C28H41N7O3 B1679126 PD173074 CAS No. 219580-11-7

PD173074

Cat. No.: B1679126
CAS No.: 219580-11-7
M. Wt: 523.7 g/mol
InChI Key: DXCUKNQANPLTEJ-UHFFFAOYSA-N
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Description

PD173074 is a selective and potent inhibitor of fibroblast growth factor receptors (FGFRs). It is an ATP-competitive inhibitor that acts on FGFR1, FGFR2, FGFR3, and FGFR4. This compound has shown significant potential in various scientific research applications, particularly in cancer research due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Scientific Research Applications

PD173074 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

PD173074 is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family . It primarily targets FGFR1 and FGFR3, with IC50 values of 5 nM and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . FGFRs are a sub-family of Receptor Tyrosine Kinases (RTKs) that play crucial roles in cellular activities, including proliferation, differentiation, and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor of FGFR . It competes with ATP for binding to the intracellular domain of FGFR, thereby inhibiting the autophosphorylation of FGFR3 . This inhibition disrupts the FGFR signaling pathway, leading to changes in cellular activities .

Biochemical Pathways

The primary pathway affected by this compound is the FGF/FGFR signaling pathway . This pathway is integral to various cellular functions, including proliferation, differentiation, apoptosis, and migration . Abnormalities in this pathway can promote diseases, especially malignant tumors . This compound has been shown to inhibit the activation of this pathway, thereby affecting these downstream cellular functions .

Pharmacokinetics

This compound is a small molecule drug that can be absorbed and distributed in the body. It has been reported that this compound can accumulate in lysosomes, which may affect its bioavailability .

Result of Action

This compound has been shown to decrease the viability of several human cancer cells . It induces apoptosis in a concentration-dependent manner, correlated with the inhibition of Mcl-1 and survivin, and an increase in the ratio of Bax/Bcl-2 . This compound also blocks cell migration and invasion in vitro . In animal models, it significantly inhibits tumor growth without obvious side effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain cells in the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), can affect the efficacy of this compound . Reduction in MDSCs by this compound leads to increased infiltration of CD4+ and CD8+ T cells in the spleens and tumors, enhancing its antitumor effect .

Biochemical Analysis

Biochemical Properties

PD173074 acts as an ATP-competitive inhibitor of FGFR, specifically FGFR1 and FGFR3, with IC50 values of 5 and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and vascular endothelial growth factor receptor 2 (VEGFR2) . The compound interacts with these receptors, blocking their activity and thereby influencing various biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In addition, this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and cleavage of cytokeratin 18 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to FGFRs, blocking their activity and thereby inhibiting the downstream signaling pathways . This leads to changes in gene expression and can result in the induction of apoptosis . This compound also stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that the compound’s effects on cell proliferation and apoptosis can be observed after a certain period of exposure . This compound is stable at -20°C and is protected from prolonged exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice with xenografts, daily oral administration of this compound for 28 days significantly inhibited tumor growth

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . It inhibits FGFRs, thereby blocking the downstream signaling pathways and affecting various cellular processes . The specific metabolic pathways that this compound is involved in and the enzymes or cofactors it interacts with require further study.

Subcellular Localization

This compound has been found to accumulate in lysosomes

Preparation Methods

PD173074 is synthesized through a series of chemical reactions involving the formation of a pyrido[2,3-d]pyrimidine core. The synthetic route typically involves the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This is achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.

    Substitution reactions: The core structure is then modified through various substitution reactions to introduce functional groups that enhance its inhibitory activity.

    Final modifications:

Chemical Reactions Analysis

PD173074 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Comparison with Similar Compounds

PD173074 is unique in its high selectivity and potency for FGFRs compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity for FGFRs and its ability to reverse multidrug resistance in cancer cells.

Properties

IUPAC Name

1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUKNQANPLTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176363
Record name PD-173074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219580-11-7
Record name N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219580-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 173074
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-173074
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD 173074
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Record name PD-173074
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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